molecular formula C12H16N4OS B11485300 [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-[[(tetrahydro-2-furanyl)methyl]thio]-

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-[[(tetrahydro-2-furanyl)methyl]thio]-

Cat. No.: B11485300
M. Wt: 264.35 g/mol
InChI Key: ATXAKBBOSKASOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols can replace the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of CDK2, preventing its interaction with cyclin A2 and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-2-{[(oxolan-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group and the sulfanyl linkage differentiates it from other triazolopyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

5,7-dimethyl-2-(oxolan-2-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H16N4OS/c1-8-6-9(2)16-11(13-8)14-12(15-16)18-7-10-4-3-5-17-10/h6,10H,3-5,7H2,1-2H3

InChI Key

ATXAKBBOSKASOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3CCCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.